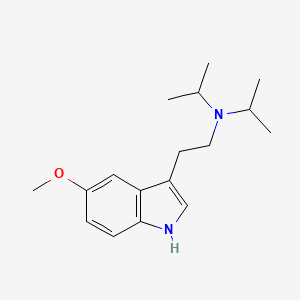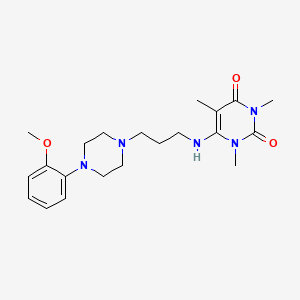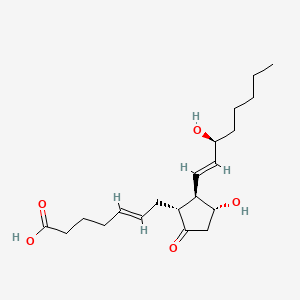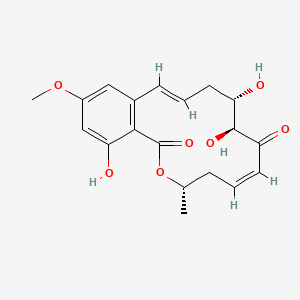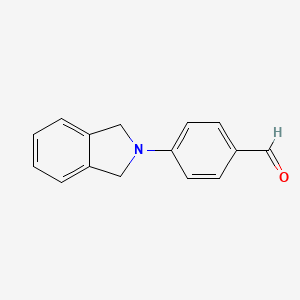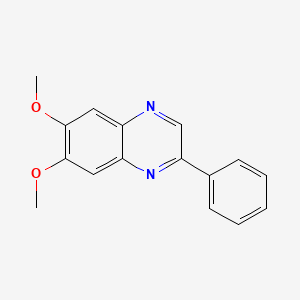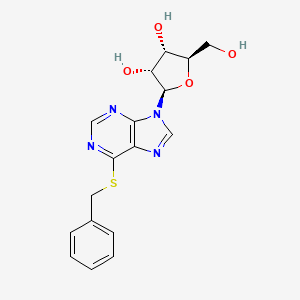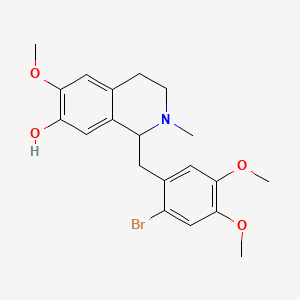
1-(2-Bromo-4,5-dimethoxybenzyl)-7-hydroxy-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
A 69024 is a highly selective dopamine D-1 receptor antagonist. It is a radioligand that may antagonize self-mutilatory behavior.
Aplicaciones Científicas De Investigación
Radiosynthesis for Dopamine D1 Receptor Studies
This compound was used in the synthesis of a selective ligand for the D1 receptor, crucial for studying dopamine D1 receptors in vivo using PET (Positron Emission Tomography). The compound was prepared by N-alkylation of N-desmethyl A-69024 with methyl iodide, showing potential in neuroscience research for understanding dopamine-related activities in the brain (Kassiou et al., 1994).
Natural Products and Synthesis
Derived compounds have been isolated from the red alga Rhodomela confervoides, showcasing the compound's relevance in natural product chemistry. These compounds have potential applications in pharmacology and biochemistry due to their complex structures and biological activities (Ma et al., 2007).
Synthesis of Heterocyclic Compounds
This compound has been utilized in the synthesis of various heterocyclic compounds, playing a significant role in the development of new pharmaceuticals and materials. The benzyne reaction of this compound has been a key step in synthesizing diverse molecular structures (Kametani et al., 1967).
Photolytic Synthesis
The compound has been employed in photolytic synthesis processes, illustrating its versatility in synthetic organic chemistry. This approach leads to the creation of novel structures with potential applications in medicinal chemistry (Kametani et al., 1973).
Alkaloid Synthesis
It has been used in the synthesis of various alkaloids, which are crucial in pharmaceutical research due to their diverse biological activities. These synthetic pathways are critical for developing new drugs and understanding biological mechanisms (Orito et al., 1995).
Propiedades
Número CAS |
58939-37-0 |
|---|---|
Nombre del producto |
1-(2-Bromo-4,5-dimethoxybenzyl)-7-hydroxy-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline |
Fórmula molecular |
C20H24BrNO4 |
Peso molecular |
422.3 g/mol |
Nombre IUPAC |
1-[(2-bromo-4,5-dimethoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol |
InChI |
InChI=1S/C20H24BrNO4/c1-22-6-5-12-8-18(24-2)17(23)10-14(12)16(22)7-13-9-19(25-3)20(26-4)11-15(13)21/h8-11,16,23H,5-7H2,1-4H3 |
Clave InChI |
YVBUTIYRCMQJHW-UHFFFAOYSA-N |
SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3Br)OC)OC)O)OC |
SMILES canónico |
CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3Br)OC)OC)O)OC |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
1-(2-bromo-4,5-dimethoxybenzyl)-7-hydroxy-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline A 66359 A 69024 A-66359 A-69024 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



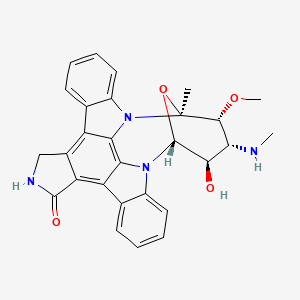
![N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]furan-2-carboxamide](/img/structure/B1664660.png)
![9-Phenyl-2,4-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a][1,8]naphthyridine](/img/structure/B1664661.png)
